4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Pyridazine ring formation: This involves the condensation of hydrazine with a diketone or a similar precursor.
Coupling reactions: The final step involves coupling the benzothiazole and pyridazine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole structures.
Pyridazine derivatives: Compounds with similar pyridazine structures.
Carboxamide derivatives: Compounds with similar carboxamide functional groups.
Uniqueness
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-8-9-14-16(10-12)28-20(21-14)22-19(26)18-15(27-2)11-17(25)24(23-18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKXTAFKCFTHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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